2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid
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Overview
Description
2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid is a chemical compound with the CAS Number: 338793-80-9 . Its IUPAC name is { [2- (benzylamino)-2-oxoethyl]sulfanyl}acetic acid . The molecular weight of this compound is 239.3 .
Molecular Structure Analysis
The InChI code for 2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid is 1S/C11H13NO3S/c13-10 (7-16-8-11 (14)15)12-6-9-4-2-1-3-5-9/h1-5H,6-8H2, (H,12,13) (H,14,15) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Biochemistry
In biochemistry, this compound can be utilized as a building block for synthesizing more complex molecules. Its ability to act as a ligand due to the sulfur atom can be exploited in creating metal complexes that have potential enzymatic or catalytic roles .
Pharmaceuticals
“2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid” is valuable in pharmaceutical research. It can serve as a precursor for the synthesis of various drugs, particularly those that might benefit from its sulfanyl group, which could be involved in forming disulfide bonds in active pharmaceutical ingredients .
Material Science
In material science, the compound’s unique structure could be used to modify surface properties of materials. For instance, it could be used to introduce functional groups that are capable of further reactions, potentially leading to the development of novel polymeric materials .
Industrial Applications
Industrially, this compound could be used in the synthesis of dyes, rubber chemicals, or as an intermediate in the production of other industrial chemicals. Its benzylcarbamoyl group might be useful in polymerization processes or as a modifier for surface treatments .
Environmental Research
Environmental scientists might explore the use of “2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid” in the removal or degradation of pollutants. Its chemical structure suggests potential for binding heavy metals or organic contaminants, aiding in environmental clean-up efforts .
Agriculture
In agriculture, research could be directed towards the compound’s role in the synthesis of new pesticides or herbicides. The sulfanyl group, in particular, could be key in developing compounds that target specific pests or weeds without affecting crops .
Analytical Chemistry
Analytical chemists could employ “2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid” as a standard or reagent in chromatography or spectrometry. Its distinct molecular signature allows for its use in the calibration of instruments or in the development of new analytical techniques .
Chemical Engineering
Finally, in chemical engineering, this compound could be investigated for its reactivity and stability under various conditions. This research could inform process design for the large-scale synthesis of the compound or its derivatives, optimizing production efficiency and safety .
Safety and Hazards
properties
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-10(7-16-8-11(14)15)12-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAKOXVBJAJEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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